

Application Notes and Protocols for Supercritical CO2 Extraction of Sinapine from Oilseeds

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Compound of Interest		
Compound Name:	Sinapine hydroxide	
Cat. No.:	B11927503	Get Quote

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Introduction

Sinapine, a choline ester of sinapic acid, is a major phenolic compound found in the seeds of various oilseed crops, particularly from the Brassicaceae family, including mustard, rapeseed (canola), and flaxseed. It has garnered significant interest within the scientific community due to its diverse bioactive properties, which include antioxidant, anti-inflammatory, neuroprotective, and potential anti-tumor effects.[1][2] These attributes make sinapine a promising candidate for the development of novel pharmaceuticals and nutraceuticals.

This document provides detailed application notes and protocols for the extraction of sinapine from oilseeds, with a focus on the use of supercritical carbon dioxide (SC-CO2) as a green and efficient technology. While direct extraction of the polar sinapine molecule using non-polar supercritical CO2 is not highly effective, its application as a pretreatment step for defatting the oilseed meal significantly enhances the yield and purity of sinapine in subsequent extractions. [2][3]

Data Presentation: Comparative Analysis of Sinapine Extraction



The following tables summarize quantitative data on sinapine content in various oilseeds and the yields obtained through different extraction methodologies.

Table 1: Sinapine Content in Various Oilseeds

Oilseed	Species	Typical Sinapine Content (mg/g of defatted meal)	References
Mustard Seed	Brassica juncea	6.90 ± 0.03	[2]
Rapeseed/Canola	Brassica napus	6.39 to 12.28	[4]
Flaxseed	Linum usitatissimum	Data not available for sinapine, focus is on other lignans	[5]

Table 2: Effect of Supercritical CO2 Pretreatment on Sinapine Yield from Mustard Seed Meal

Extraction Method	Sinapine Yield (mg/g of dry matter)	Percentage Increase in Yield	References
Control (Ultrasound- Assisted Extraction)	Not specified directly, baseline	-	[2]
SC-CO2 Pretreatment + Ultrasound-Assisted Extraction	Not specified directly	24.4% (compared to control)	[2][3]
SC-CO2 Pretreatment + Optimized Ultrasound-Assisted Extraction	6.90 ± 0.03	32% (compared to control)	[2]

Experimental Protocols

Protocol 1: Supercritical CO2 Defatting of Oilseed Meal

Methodological & Application





This protocol details the use of supercritical CO2 for the removal of oil from the seed meal, a critical pretreatment step for enhancing sinapine extraction.

Objective: To remove non-polar lipid components from the oilseed meal to improve the accessibility of sinapine to the extraction solvent.

Materials and Equipment:

- Ground oilseed meal (e.g., mustard, rapeseed)
- Supercritical Fluid Extraction (SFE) system
- High-purity CO2 (99.99%)[2]
- Grinder
- Sieves

Procedure:

- Sample Preparation: Grind the oilseeds to a consistent particle size. For rapeseed, an average particle size of 0.3823 ± 0.14 mm has been used.[6]
- SFE System Setup:
 - Load the ground oilseed meal (e.g., 150 g) into the extraction vessel of the SFE system.[2]
 - Set the extraction parameters. Based on successful studies on mustard seed meal, the following conditions are recommended:[2]
 - Pressure: 350 bar
 - Temperature: 40°C
 - CO2 Flow Rate: 60 g/min
- Extraction:
 - Pressurize the system with CO2 to the setpoint.



- Initiate the CO2 flow through the extraction vessel.
- The extraction of oil is typically carried out for a predetermined duration, which can be optimized based on the oil content of the seed.
- Collection and Depressurization:
 - The oil-laden supercritical CO2 is passed through a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the oil to precipitate.
 - Collect the extracted oil for other applications.
- Defatted Meal Recovery:
 - After the extraction is complete, carefully depressurize the extraction vessel.
 - Remove the defatted oilseed meal and store it for subsequent sinapine extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sinapine from Defatted Oilseed Meal

This protocol describes an efficient method for extracting sinapine from the defatted meal obtained from Protocol 1.

Objective: To extract sinapine from the defatted oilseed meal using an optimized ultrasoundassisted solvent extraction method.

Materials and Equipment:

- Defatted oilseed meal
- Ethanol (70%)[2]
- Ultrasonic bath or probe sonicator
- Centrifuge



- Filtration apparatus (e.g., 0.20 µm filter)[2]
- Rotary evaporator

Procedure:

- Extraction Setup:
 - Mix the defatted oilseed meal with a 70% ethanol solution. The solid-to-solvent ratio should be optimized; a common starting point is 1:10 (w/v).
- Ultrasonic Extraction:
 - Place the mixture in an ultrasonic bath or use a probe sonicator.
 - Apply ultrasound at a specific amplitude and temperature. Optimal conditions for mustard seed meal have been found to be:[2]
 - Temperature: 75°C
 - Ultrasound Amplitude: 100%
 - The extraction time should be optimized; typically, 30-60 minutes is sufficient.
- Sample Recovery:
 - After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
 - Filter the supernatant through a 0.20 μm filter to remove any remaining fine particles.
- Solvent Evaporation:
 - Concentrate the filtered extract using a rotary evaporator to remove the ethanol.
 - The resulting crude sinapine extract can be further purified if necessary.

Protocol 3: Quantification of Sinapine by Ultra-High-Performance Liquid Chromatography (UHPLC-DAD)



This protocol provides a validated method for the accurate quantification of sinapine in the extracts.

Objective: To determine the concentration of sinapine in the prepared extracts using UHPLC with Diode Array Detection.

Materials and Equipment:

- Sinapine extract
- Sinapine standard (for calibration curve)
- UHPLC system with a Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., Thermo Scientific C18 Accucore aQ, 100 × 3 mm, 2.6 μm particle size)[2]
- Mobile phase solvents:
 - Solvent A: Water
 - Solvent B: Acetonitrile
 - Solvent C: 0.1% Formic Acid[2]
- Syringe filters (0.20 μm)

Procedure:

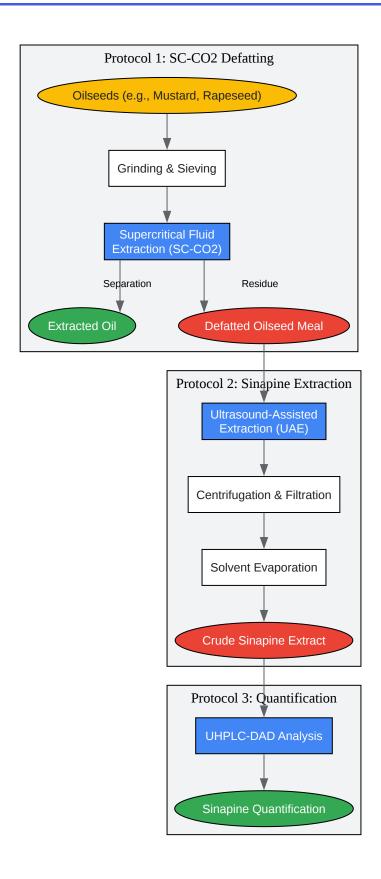
- Sample and Standard Preparation:
 - Dissolve the dried extract in a suitable solvent (e.g., the initial mobile phase composition).
 - Prepare a series of standard solutions of known sinapine concentrations to create a calibration curve.
 - Filter all samples and standards through a 0.20 μm syringe filter before injection.
- Chromatographic Conditions:



- Column: Thermo Scientific C18 Accucore aQ (100 × 3 mm, 2.6 μm)[2]
- Mobile Phase Gradient: A gradient elution is typically used. For example:[2]
 - Start with a composition of 45% A, 5% B, and 50% C.
 - The gradient of solvent B can be programmed as follows: 5% at 0 min, 10% at 0.990 min, 15% at 3.190 min, 30% at 7.440 min, and returning to 5% at 8.510 min, while solvent C remains constant.
- Flow Rate: 0.8 mL/min[2]
- Column Temperature: 48°C[2]
- Injection Volume: 20 μL[2]
- Detection Wavelength: 320 nm (for sinapine)[2]
- Analysis:
 - Inject the prepared standards and samples into the UHPLC system.
 - Identify the sinapine peak in the sample chromatograms by comparing the retention time with that of the standard.
 - Quantify the amount of sinapine in the samples by using the calibration curve generated from the standard solutions.

Mandatory Visualizations

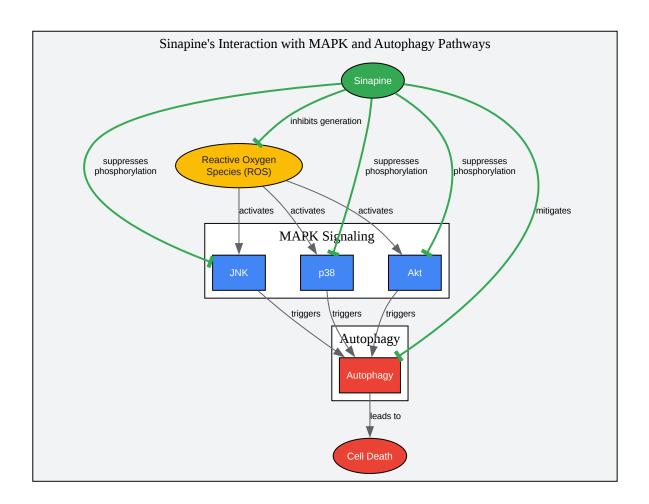




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Caption: Experimental workflow for sinapine extraction.





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Caption: Sinapine's inhibitory effects on ROS-mediated MAPK and autophagy pathways.

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